molecular formula C21H22N4O4 B11158911 (2S)-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}(phenyl)ethanoic acid

(2S)-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11158911
M. Wt: 394.4 g/mol
InChI Key: VJKFUTYQCZUXNF-IBGZPJMESA-N
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Description

2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps. One common method starts with the preparation of the benzotriazinyl intermediate, which is then reacted with hexanamide and phenylacetic acid under controlled conditions. The reaction often requires the use of coupling reagents such as N,N,N′,N′-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate (TBTU) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzotriazinyl group, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs.

Scientific Research Applications

2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazinyl group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to act as a nucleophile or electrophile in different reactions, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID is unique due to its specific structural configuration, which imparts distinct reactivity and stability

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

(2S)-2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C21H22N4O4/c26-18(22-19(21(28)29)15-9-3-1-4-10-15)13-5-2-8-14-25-20(27)16-11-6-7-12-17(16)23-24-25/h1,3-4,6-7,9-12,19H,2,5,8,13-14H2,(H,22,26)(H,28,29)/t19-/m0/s1

InChI Key

VJKFUTYQCZUXNF-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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